2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane
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Overview
Description
2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane is a chemical compound known for its unique structure and properties. It is often studied for its applications in various fields, including chemistry, biology, and industry. The compound features a dioxolane ring attached to a dimethylcyclohexylidene group, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane typically involves the reaction of (3,3-dimethylcyclohexylidene)acetaldehyde with ethylene glycol under acidic conditions. This reaction forms the dioxolane ring through a cyclization process. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(3,3-Dimethylcyclohexylidene)ethanol: A related compound with similar structural features but different functional groups.
(E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde: Another structurally similar compound with distinct chemical properties.
Uniqueness
2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane is unique due to its dioxolane ring, which imparts specific reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Properties
CAS No. |
62000-50-4 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-[(3,3-dimethylcyclohexylidene)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H20O2/c1-12(2)5-3-4-10(9-12)8-11-13-6-7-14-11/h8,11H,3-7,9H2,1-2H3 |
InChI Key |
PTNVHKRLOXADJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=CC2OCCO2)C1)C |
Origin of Product |
United States |
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